molecular formula C16H12N4O4S B2623277 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide CAS No. 886907-99-9

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide

Cat. No.: B2623277
CAS No.: 886907-99-9
M. Wt: 356.36
InChI Key: WMBJLBRXVHTDNU-UHFFFAOYSA-N
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Description

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methylsulfanyl group, an oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Attachment of the Nitrobenzamide Moiety: The final step involves coupling the oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[2-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl}-4-chlorobenzamide
  • N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
  • N-{5-[2-(methylsulfanyl)phenyl]-1,2,4-triazol-3-yl}-4-nitrobenzamide

Uniqueness

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and versatility in various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-5-3-2-4-12(13)15-18-19-16(24-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBJLBRXVHTDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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